Tetrahydrodicranenone B

Description

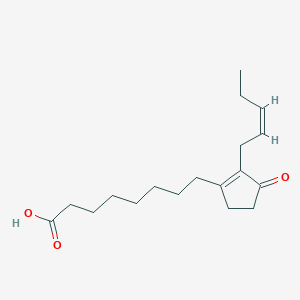

Tetrahydrodicranenone B is a cyclopentanoid compound belonging to the jasmonate family, a class of oxylipins involved in plant defense signaling and developmental regulation. It is biosynthetically derived from 12-oxophytodienoic acid (OPDA), a precursor of jasmonic acid (JA), through isomerization and reduction steps. This compound has been identified in both plant tissues and insect herbivore gut systems, where it is produced as a catabolite of OPDA during plant-insect interactions .

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

8-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]octanoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7H,2,4-6,8-14H2,1H3,(H,20,21)/b7-3- |

InChI Key |

RHVWQVSLVMXMBR-CLTKARDFSA-N |

Isomeric SMILES |

CC/C=C\CC1=C(CCC1=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)CCCCCCCC(=O)O |

Synonyms |

tetrahydrodicranenone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Chemical Structure : A cyclopentane ring with hydroxyl and ketone functional groups, distinguishing it from other jasmonates through its reduced and stabilized form.

- Synthesis : Efficiently synthesized via the Ramberg-Bäcklund Reaction (RBR) using α-halosulfones under mild conditions (−78°C, THF), enabling high regioselectivity for natural product synthesis .

- Biological Role : Acts as a signaling molecule in plant stress responses and a detoxification product in insect herbivores, modulating plant-insect interactions .

Structural Analogues: Jasmonate Derivatives

12-Oxophytodienoic Acid (OPDA)

- Structure: A cyclopentenone precursor with a reactive α,β-unsaturated ketone group.

- Function : Central intermediate in JA biosynthesis; directly involved in defense gene activation.

- Key Difference: OPDA’s electrophilic cyclopentenone ring makes it prone to nucleophilic attack, whereas tetrahydrodicranenone B’s saturated cyclopentane ring enhances stability, reducing reactivity .

Iso-OPDA (this compound)

- Relation: this compound is the iso-form of OPDA, produced via isomerization in insect guts.

- Stability : Resists β-oxidation due to its saturated structure, unlike OPDA, which is rapidly metabolized .

3-Oxa-Analogue of this compound

- Synthetic Modification : Incorporates an oxygen atom in the cyclopentane ring, conferring resistance to β-oxidation.

- Utility : Used in isotopic tracing studies ([²H₂]-labeled) to investigate jasmonate catabolism .

Functional Analogues: Cyclopentanoid Natural Products

Artemisia Ketone

- Structure: A monoterpene with a cyclopentane backbone.

- Comparison: Unlike this compound, it lacks hydroxyl/ketone groups and is primarily a volatile organic compound in plant essential oils .

Spirobacillenes A and B

- Structure : Cyclopentane-fused diterpenes with antimicrobial properties.

- Divergence: this compound lacks the complex polycyclic framework of spirobacillenes, limiting its antimicrobial activity but enhancing its role in signaling .

Q & A

Q. What criteria ensure ethical rigor in studies involving this compound’s biological testing?

- Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Obtain institutional review board (IRB) approval for studies involving human-derived samples and disclose conflicts of interest in publications .

Data Presentation Guidelines

Q. How should researchers structure tables to compare this compound’s bioactivity across studies?

Q. What visual tools enhance clarity in presenting synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.